molecular formula C8H9F B1295694 4-Fluoro-o-xylene CAS No. 452-64-2

4-Fluoro-o-xylene

Cat. No.: B1295694
CAS No.: 452-64-2
M. Wt: 124.15 g/mol
InChI Key: WYHBENDEZDFJNU-UHFFFAOYSA-N
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Description

4-Fluoro-o-xylene, also known as 4-fluoro-1,2-dimethylbenzene, is an organic compound with the molecular formula C8H9F. It is a derivative of o-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is a clear, colorless liquid at room temperature and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-o-xylene can be synthesized through several methods. One common approach involves the fluorination of o-xylene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, this compound is produced through a continuous-flow nitration process of o-xylene. This method involves the reaction of o-xylene with a mixture of sulfuric acid and nitric acid under controlled temperature and flow conditions. The nitration process is optimized to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-o-xylene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in halogenation, nitration, and sulfonation reactions. For example, nitration of this compound with nitric acid and sulfuric acid produces nitro derivatives.

    Oxidation: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

4-Fluoro-o-xylene is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: Used in the study of fluorinated organic molecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 4-fluoro-o-xylene primarily involves electrophilic aromatic substitution reactions. The fluorine atom on the benzene ring influences the reactivity and orientation of the compound in these reactions. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

    o-Xylene: The parent compound without the fluorine substitution.

    4-Chloro-o-xylene: Similar structure with a chlorine atom instead of fluorine.

    4-Bromo-o-xylene: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 4-Fluoro-o-xylene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its non-fluorinated counterparts. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-fluoro-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHBENDEZDFJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291512
Record name 4-Fluoro-o-xylene
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Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-64-2
Record name 4-Fluoro-1,2-dimethylbenzene
Source CAS Common Chemistry
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Record name 4-Fluoro-o-xylene
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Record name 4-Fluoro-o-xylene
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Record name 4-Fluoro-o-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to 4-fluoro-o-xylene under corona discharge conditions?

A: When this compound is subjected to corona discharge, it undergoes fragmentation, leading to the formation of two isomeric benzyl-type radicals: 2-methyl-4-fluorobenzyl and 2-methyl-5-fluorobenzyl radicals. This was confirmed through the observation and analysis of vibronic emission spectra in the visible region. []

Q2: Can you elaborate on the spectroscopic data obtained for the generated radicals?

A: The research successfully determined the electronic energy of the D1 → D0 transition for both 2-methyl-4-fluorobenzyl and 2-methyl-5-fluorobenzyl radicals. Additionally, the study identified several vibrational mode frequencies in the D0 state of each isomer. This information provides valuable insights into the energy levels and vibrational characteristics of these radicals. []

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